molecular formula C12H12O2 B1282302 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one CAS No. 91420-41-6

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one

Cat. No. B1282302
CAS RN: 91420-41-6
M. Wt: 188.22 g/mol
InChI Key: IGAIWEBMXRYARK-UHFFFAOYSA-N
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Description

The compound 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is a benzofuran derivative, which is a class of organic compounds containing a fused benzene and furan ring system. Benzofuran derivatives are of significant interest due to their diverse biological activities and their applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the title compound in the first paper, isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, was prepared by the oxidation of its sulfanyl precursor using 3-chloroperoxybenzoic acid . Similarly, the second paper describes the synthesis of isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, which also involves an oxidation step . These methods highlight the importance of oxidation reactions in the synthesis of benzofuran derivatives.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of intermolecular interactions that stabilize the crystal structure. In the first paper, π-π interactions between benzene rings and C—H∙∙∙π as well as weak intermolecular C—H∙∙∙O interactions are noted . The second paper also mentions C—H∙∙∙π interactions and highlights a carbonyl—carbonyl interaction between adjacent stacked molecules . These interactions are crucial for the stability and packing of molecules in the solid state.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The third paper presents a novel method for synthesizing (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones, which involves a palladium-catalyzed dearomative arylation/oxidation reaction . This method demonstrates the versatility of benzofuran derivatives in chemical transformations and their potential for structural modification.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, they do provide insights into the properties of closely related compounds. For example, the presence of intermolecular interactions in the crystal structures suggests that these compounds may have high melting points and stability. The oxidation steps used in their synthesis indicate that these compounds can be sensitive to oxidative conditions. The reactivity of the benzofuran ring system, as shown in the palladium-catalyzed reaction, suggests that these compounds can participate in a variety of chemical reactions, which may affect their physical and chemical behavior .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Novel Compounds : The compound 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is used in the synthesis of various novel compounds. For instance, it is utilized in the preparation of methyl (2S,2″S,3′E)-[2-(1″-acetoxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl]acrylate, a new benzofuran isolated from Artemisia halodendron Turcz. ex Bess (Sun et al., 2019).

  • Dielectric and Thermal Properties : Studies on the dielectric and thermal properties of polymers bearing benzofuran groups have been conducted. For example, research into methacrylate polymers bearing a chalcone side group involved the synthesis of related benzofuran compounds (Çelik & Coskun, 2018).

  • Crystal Structure Analysis : The crystal structures of compounds related to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one have been studied, providing insights into their molecular configurations and interactions (Choi et al., 2009).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Some derivatives of benzofuran, including those structurally related to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, have shown significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Koca et al., 2005).

  • Potential in Alzheimer's Disease Treatment : Benzofuran-chalcone hybrids, which could be synthesized using compounds related to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, have been explored for their multifunctional effects against Alzheimer’s disease. They showed promising results in decreasing amyloid-beta aggregation and oxidative stress (Sashidhara et al., 2014).

  • Cancer Research : Derivatives of benzofuran have been synthesized and evaluated for their antitumor activities. These compounds, which include structural elements related to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, have shown potential in cancer research and treatment strategies (El-Zahar et al., 2011).

properties

IUPAC Name

1-(1-benzofuran-2-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAIWEBMXRYARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522074
Record name 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one

CAS RN

91420-41-6
Record name 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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